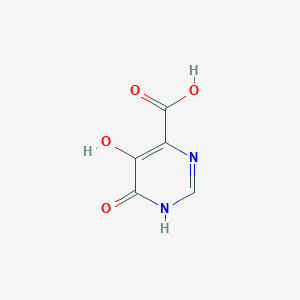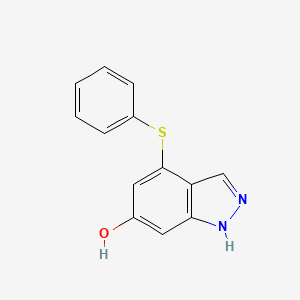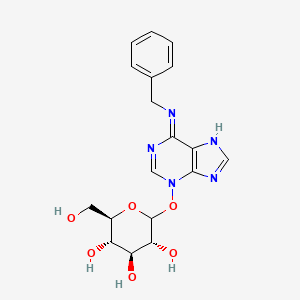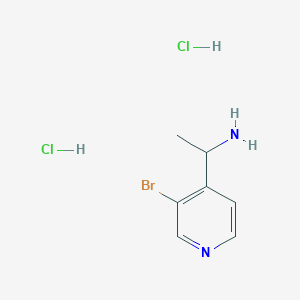![molecular formula C8H15N3 B1449851 N-[(1-甲基-1H-咪唑-2-基)甲基]丙烷-1-胺 CAS No. 915922-13-3](/img/structure/B1449851.png)
N-[(1-甲基-1H-咪唑-2-基)甲基]丙烷-1-胺
描述
“N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine” is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole derivatives can be synthesized through various routes. For instance, one method involves the acid-catalyzed methylation of imidazole by methanol . Another method involves the Radziszewski reaction from glyoxal, formaldehyde, and a mixture of ammonia and methylamine .Molecular Structure Analysis
The molecular structure of “N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine” includes an imidazole ring attached to a propylamine group. The imidazole ring contains two nitrogen atoms, one of which bears a hydrogen atom, and the other is called pyrrole type nitrogen .Chemical Reactions Analysis
Imidazole and its derivatives are known for their broad range of chemical reactions. They are amphoteric in nature, showing both acidic and basic properties . They are highly soluble in water and other polar solvents due to the presence of a positive charge on either of the two nitrogen atoms .科学研究应用
制药:抗菌剂
咪唑衍生物以其抗菌特性而闻名。它们已被用于开发具有抗菌、抗真菌和抗原生动物活性的化合物。 例如,含咪唑的化合物如甲硝唑被广泛用作杀菌剂 .
抗结核活性
含有咪唑部分的化合物对结核分枝杆菌表现出令人鼓舞的结果。 咪唑的特定衍生物已被合成并评估其抗结核活性,显示出显着的最低抑菌浓度 (MIC) 值 .
抗炎和止痛应用
咪唑衍生物也可以作为抗炎和止痛剂。 这在开发新的药物方面特别有用,这些药物可以控制疼痛和炎症,而不会出现与非甾体抗炎药 (NSAID) 相关的副作用 .
抗癌研究
咪唑的结构基序存在于许多表现出抗肿瘤活性的化合物中。 研究人员正在探索咪唑衍生物在治疗各种癌症(包括霍奇金淋巴瘤)中的潜在用途 .
农业化学:杀虫剂
在农业中,咪唑衍生物用于制造杀虫剂,以保护农作物免受真菌感染和害虫的侵害。 这些化合物对于维持作物健康和提高产量至关重要 .
材料科学:功能材料
咪唑及其衍生物用于合成功能材料。 这些材料在各个领域都有应用,包括用于太阳能电池的染料、光学应用以及作为化学反应的催化剂 .
作用机制
Target of Action
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been found to interact with a broad range of biological targets, including enzymes, receptors, and other proteins . .
Mode of Action
Imidazole derivatives are known for their broad range of chemical and biological properties . They can interact with their targets in various ways, leading to changes in the function or activity of the target .
Biochemical Pathways
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is a histamine metabolite . It is a product of histamine 1-methyltransferase in the pathway of histidine metabolism . This suggests that it may be involved in the regulation of histamine levels in the body, which play a crucial role in immune responses, gastric acid secretion, and neurotransmission .
Pharmacokinetics
Imidazole derivatives are generally highly soluble in water and other polar solvents , which could influence their bioavailability.
Result of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of imidazole derivatives .
生化分析
Biochemical Properties
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can bind to certain receptors, influencing signal transduction pathways and cellular responses.
Cellular Effects
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation . Additionally, N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolism, cell cycle regulation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Additionally, N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can influence gene expression by binding to DNA or interacting with transcription factors, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is relatively stable under physiological conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can result in changes in cellular function, including alterations in cell signaling, gene expression, and metabolic processes.
Dosage Effects in Animal Models
The effects of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant changes in cell signaling, gene expression, and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable biological response. Additionally, high doses of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine can lead to toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis.
Metabolic Pathways
N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidation and subsequent elimination of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine . The compound can also affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways. These interactions can lead to changes in the production and utilization of metabolites, influencing overall cellular metabolism.
Transport and Distribution
The transport and distribution of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake, localization, and accumulation of the compound in different cellular compartments . For instance, certain transporters can actively transport N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine across cell membranes, allowing it to reach its target sites within the cell. Additionally, binding proteins can sequester the compound in specific cellular compartments, influencing its activity and function.
Subcellular Localization
The subcellular localization of N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine is an important determinant of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, N-[(1-Methyl-1H-imidazol-2-YL)methyl]propan-1-amine may be localized to the nucleus, where it can interact with DNA and transcription factors to regulate gene expression. Alternatively, it may be targeted to the mitochondria, where it can influence cellular metabolism and energy production.
属性
IUPAC Name |
N-[(1-methylimidazol-2-yl)methyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-4-9-7-8-10-5-6-11(8)2/h5-6,9H,3-4,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRNYCHMSJPVAFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=NC=CN1C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60650883 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915922-13-3 | |
| Record name | N-[(1-Methyl-1H-imidazol-2-yl)methyl]propan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60650883 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



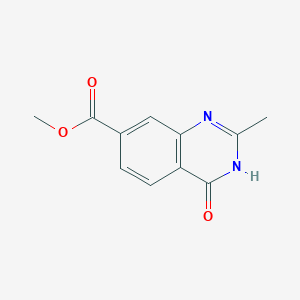
![2-[(furan-2-ylmethyl)amino]-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1449776.png)
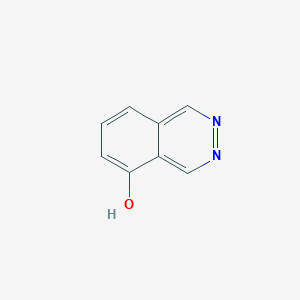
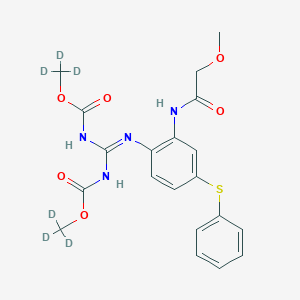

![ethyl 6-hydroxy-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B1449783.png)
